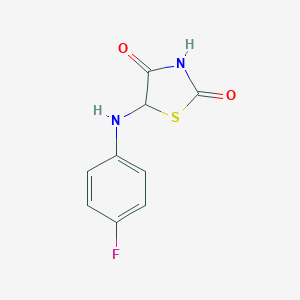
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a chronic metabolic disorder characterized by high blood sugar levels. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, a hormone that regulates blood sugar levels.
Mécanisme D'action
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to increased insulin sensitivity and improved glucose uptake by the body's cells.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to have a number of biochemical and physiological effects in the body. These include increased insulin sensitivity, improved glucose uptake, reduced insulin resistance, and decreased levels of circulating free fatty acids. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Rosiglitazone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for investigating the molecular pathways involved in glucose and lipid metabolism. However, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has limitations as well. It has been associated with an increased risk of cardiovascular events, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of new drugs that target PPAR-gamma with greater specificity and efficacy. Another area of research is the investigation of the potential use of 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to clarify the cardiovascular risks associated with 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee and to identify strategies for minimizing these risks in patients with type 2 diabetes mellitus.
Méthodes De Synthèse
Rosiglitazone can be synthesized by reacting 4-fluoroaniline with maleic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee.
Applications De Recherche Scientifique
Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes mellitus. It has been shown to improve glycemic control and reduce insulin resistance in patients with this condition. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propriétés
Nom du produit |
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C9H7FN2O2S |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
Clé InChI |
NZIGENYFBAFERD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
SMILES canonique |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



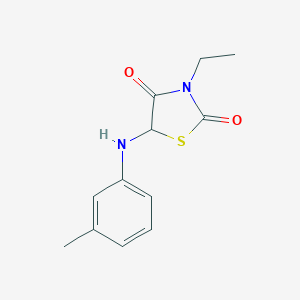
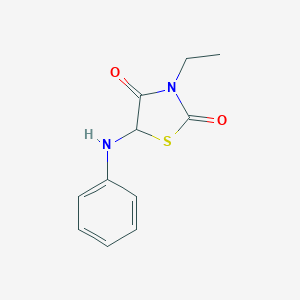
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)

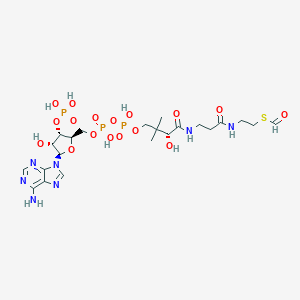
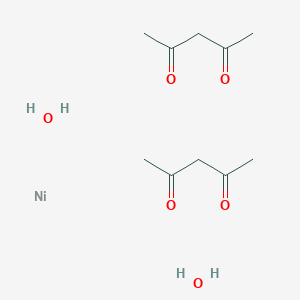

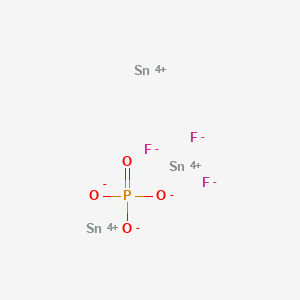

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
